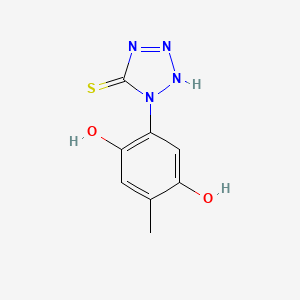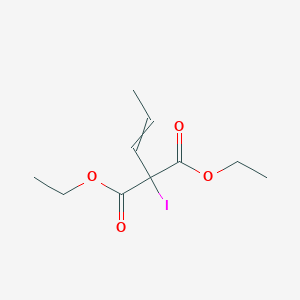
Diethyl iodo(prop-1-en-1-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl iodo(prop-1-en-1-yl)propanedioate is a chemical compound with the molecular formula C10H15IO4 It is characterized by the presence of an iodo group attached to a prop-1-en-1-yl moiety, which is further connected to a propanedioate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl iodo(prop-1-en-1-yl)propanedioate typically involves the reaction of diethyl propanedioate with iodine and a suitable alkene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the iodoalkene intermediate. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl iodo(prop-1-en-1-yl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the iodo group can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or hydrocarbons.
Aplicaciones Científicas De Investigación
Diethyl iodo(prop-1-en-1-yl)propanedioate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds or as a therapeutic agent.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of diethyl iodo(prop-1-en-1-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodo group can participate in halogen bonding, which influences the compound’s binding affinity and specificity. Additionally, the propanedioate moiety can undergo ester hydrolysis, releasing active intermediates that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate
- Diethyl (4-iodo-2-buten-1-yl)(1-propen-1-yl)malonate
- (E)-Prop-1-en-1-yl propanedithioate
Uniqueness
Diethyl iodo(prop-1-en-1-yl)propanedioate is unique due to its specific structural features, such as the presence of both an iodo group and a prop-1-en-1-yl moiety. These features confer distinct reactivity and potential applications compared to similar compounds. For instance, the iodo group provides a versatile handle for further functionalization, while the propanedioate structure offers stability and compatibility with various chemical environments.
Propiedades
Número CAS |
144296-43-5 |
|---|---|
Fórmula molecular |
C10H15IO4 |
Peso molecular |
326.13 g/mol |
Nombre IUPAC |
diethyl 2-iodo-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C10H15IO4/c1-4-7-10(11,8(12)14-5-2)9(13)15-6-3/h4,7H,5-6H2,1-3H3 |
Clave InChI |
GYQXJLWIDDYRFP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C=CC)(C(=O)OCC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


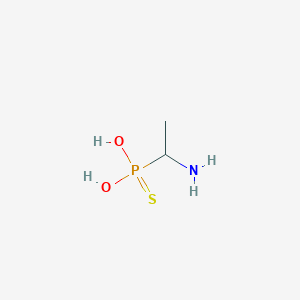

![S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B12562551.png)
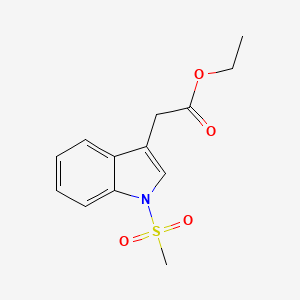
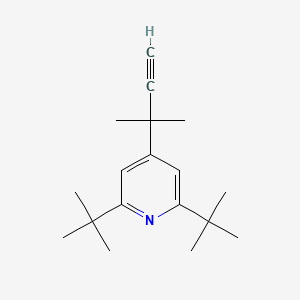
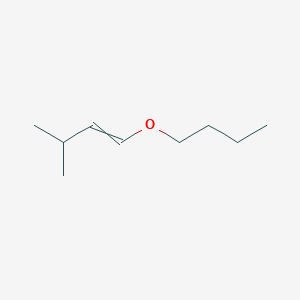
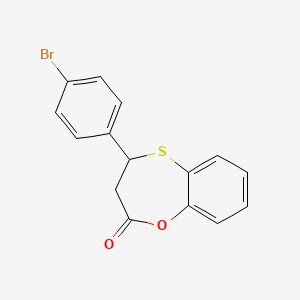
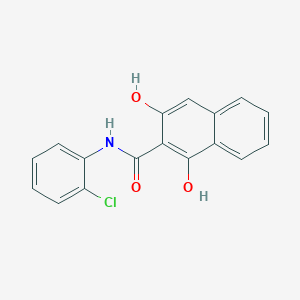
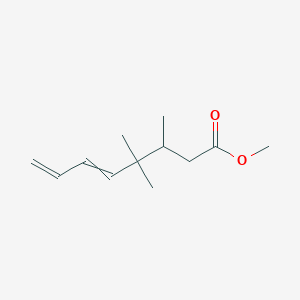
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
